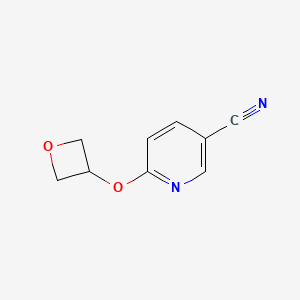![molecular formula C20H21N3O5 B2536430 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 955257-88-2](/img/structure/B2536430.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a urea derivative, which contains a benzo[d][1,3]dioxol-5-yl group (a component found in many bioactive compounds), a pyrrolidinone group (a common motif in pharmaceuticals), and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyrrolidinone with a compound containing the benzo[d][1,3]dioxol-5-yl group, followed by reaction with a methoxyphenyl isocyanate to form the urea linkage .Molecular Structure Analysis
The molecular structure would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl, pyrrolidinone, and methoxyphenyl groups, connected by a urea linkage .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of ureas, benzo[d][1,3]dioxoles, pyrrolidinones, and methoxyphenyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, pyrrolidinone, and methoxyphenyl groups .Scientific Research Applications
Enzyme Inhibition
Compounds with urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's. The design of these molecules aims to optimize interactions with enzyme binding sites, suggesting that similar compounds could be developed for selective enzyme inhibition. For example, a study synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and found that certain substitutions resulted in compounds with high inhibitory activities (Vidaluc et al., 1995).
Anticancer Activity
Research into unsymmetrical 1,3-disubstituted ureas has shown that these compounds can inhibit certain enzymes and exhibit in vitro anticancer activity. This highlights the potential of urea derivatives in developing new anticancer therapies. For instance, the compound N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea demonstrated significant in vitro anticancer activity in a study by Mustafa et al. ( ).
Antimicrobial Activity
Synthesis and structural characterization of various urea derivatives have led to the identification of compounds with notable antimicrobial properties. This suggests the applicability of such compounds in addressing microbial resistance and developing new antimicrobial agents. For example, the synthesis and antimicrobial study of Mannich bases derived from urea and thiourea compounds showed promising results (Rajeswari et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-10-13-8-19(24)23(11-13)14-6-7-17-18(9-14)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRFGODSDUSIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)
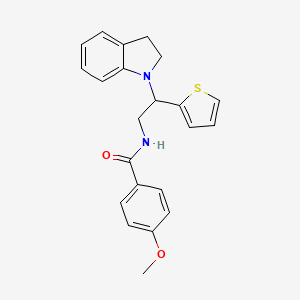


![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)
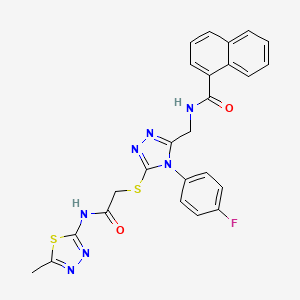
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2536362.png)
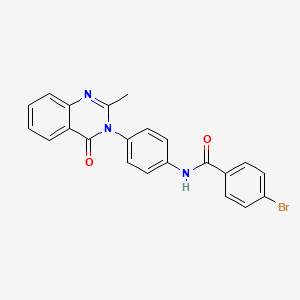
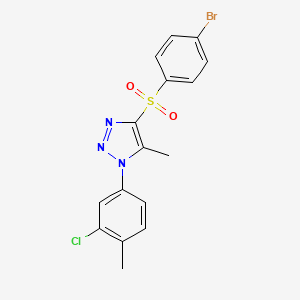

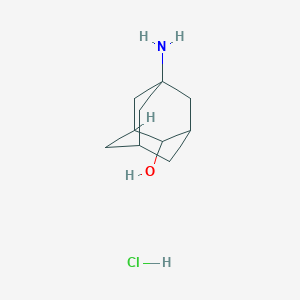

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone](/img/structure/B2536369.png)
